Dimethyl camphorate

Description

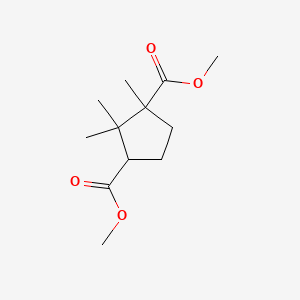

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQKJWYDOXYYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325043 | |

| Record name | Dimethyl camphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15797-21-4, 7282-27-1 | |

| Record name | NSC408336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl camphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl Camphorate and Its Derivatives

Strategies for Enantiomerically Pure Precursor Synthesis

The primary and most crucial precursor for dimethyl camphorate is camphoric acid. The stereochemistry of the final product is directly dependent on the enantiomeric purity of this starting material. Both (+)-camphoric acid and (-)-camphoric acid are derived from the corresponding enantiomers of camphor (B46023), which are readily available natural products. iupac.orgchim.it

The classical method for preparing camphoric acid involves the oxidation of camphor. google.com A common industrial process utilizes strong oxidizing agents like nitric acid. Research has focused on optimizing this process to achieve near-quantitative yields. For instance, using nitric acid in the presence of a mercury-based catalyst with iron as a promoter can significantly increase the yield of camphoric acid from camphor, borneol, or isoborneol (B83184). google.com The reaction conditions, such as temperature and catalyst concentration, are critical for maximizing yield and purity. google.com

Oxidation of Camphor to Camphoric Acid

Illustrative conditions for the synthesis of the key precursor, camphoric acid, from camphor.

| Oxidizing Agent | Catalyst/Promoter | Starting Material | Yield | Reference |

|---|---|---|---|---|

| Nitric Acid (d=1.35) | Mercury, Iron | rac-Camphor | 92% | google.com |

| Nitric Acid (d=1.35) | Mercury (no Iron) | rac-Camphor | 87-88% | google.com |

Beyond direct oxidation, strategies for accessing enantiopure precursors focus on maintaining the stereochemical integrity of the camphor skeleton throughout the synthetic sequence. nih.gov The synthesis of enantiomerically pure RNA precursors from nearly racemic materials highlights the broader chemical principles of how single-handedness can be achieved and preserved, a concept applicable to the synthesis of chiral building blocks like camphoric acid. nih.gov The availability of enantiopure camphoric acid is foundational, as its diastereomeric form, isocamphoric acid, has also been explored for creating homochiral materials, demonstrating the importance of precise stereoisomer control from the outset. csulb.edu

Regioselective Esterification Techniques and Optimization

The conversion of camphoric acid, a dicarboxylic acid, to this compound requires esterification. The primary challenge lies in the steric hindrance around the carboxylic acid groups, which can impede the reaction. vnu.edu.vn Several methods have been developed to overcome this, with a focus on regioselectivity and efficiency.

Steglich Esterification: This is a highly effective method for esterifying sterically hindered acids. organic-chemistry.org The reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org The DCC activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol in this case). vnu.edu.vn The addition of DMAP significantly accelerates the reaction, allowing it to proceed under mild conditions (room temperature) and suppressing the formation of side products. organic-chemistry.org

Anhydride (B1165640) Formation: An alternative strategy involves the pre-formation or in situ formation of camphoric anhydride. vnu.edu.vn The anhydride is more reactive towards nucleophilic attack by methanol (B129727) than the dicarboxylic acid itself. This approach has been successfully used in the challenging esterification of camphoric acid with solanesol, a long-chain alcohol, indicating its utility for overcoming steric and polarity issues. vnu.edu.vn This method can also be performed under solvent-free conditions, aligning with green chemistry principles. vnu.edu.vn

Optimization of these techniques involves adjusting reaction times, temperatures, and the molar ratios of reagents to maximize the yield of the desired diester, this compound, while minimizing side reactions or the formation of the mono-ester.

Asymmetric Synthesis Approaches from Camphor Derivatives

The camphor skeleton is a cornerstone of asymmetric synthesis, primarily through its use in chiral auxiliaries that direct the stereochemical outcome of a reaction. iupac.orgchim.it These approaches are fundamental to producing a wide array of enantiomerically pure compounds, including derivatives that could be precursors to or analogs of this compound.

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the facial selectivity of a reaction. wikipedia.org Camphor's rigid, C2-symmetric backbone makes it an ideal scaffold for designing such auxiliaries. umich.eduresearchgate.net

Oppolzer's Camphorsultam: A classic and highly successful example is Oppolzer's camphorsultam, derived from camphorsulfonic acid. iupac.orgwikipedia.org This auxiliary is attached to an acyl group (forming an N-acylsultam) and effectively shields one face of the enolate, directing electrophiles to the opposite face with high diastereoselectivity. iupac.org It has been used in various reactions, including aldol (B89426) additions, alkylations, and Michael additions. iupac.orgwikipedia.org

Other Camphor-Derived Auxiliaries: Numerous other auxiliaries have been designed based on the camphor framework. These include:

Hydroxybornyl Sulfonamides: N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been developed and used in asymmetric Morita-Baylis-Hillman reactions. umich.eduresearchgate.net

Mercapto-isoborneol Derivatives: These have been used as chelating auxiliaries in Pauson-Khand reactions and for the synthesis of optically active primary amines. acs.orgursa.cat

Oxazinones: A chiral oxazinone auxiliary derived from camphor has been employed for asymmetric aldol reactions. acs.org

The design of these auxiliaries often involves modifying the camphor skeleton to create specific steric and electronic environments that enhance stereocontrol. rsc.org For example, the "SuperQuat" family of auxiliaries incorporates geminal dimethyl substitution to create a strong conformational bias, leading to superior facial selectivity compared to earlier designs. rsc.org

Selected Camphor-Derived Chiral Auxiliaries

Examples of chiral auxiliaries based on the camphor scaffold and their applications in asymmetric synthesis.

| Auxiliary Type | Key Structural Feature | Typical Application | Reference |

|---|---|---|---|

| Oppolzer's Camphorsultam | Sulfonamide fused to bornane skeleton | Aldol reactions, Alkylations, Diels-Alder | iupac.orgwikipedia.org |

| Hydroxybornyl Sulfonamides | Hydroxy and sulfonamide groups | Morita-Baylis-Hillman reactions | umich.eduresearchgate.net |

| Mercapto-isoborneol Derivatives | Thioether and hydroxyl groups | Pauson-Khand reactions | ursa.cat |

| Camphor-derived Oxazinone | Heterocyclic oxazinone ring | Asymmetric aldol reactions | acs.org |

Introducing alkyl or aryl groups at specific positions of the camphor skeleton with high stereocontrol is essential for synthesizing complex derivatives.

Alkylation: The alkylation of camphor enolates has been studied extensively. Kinetic methylation of camphor, for example, surprisingly yields the 3-exo-methyl derivative as the major product, contrary to expectations based on steric hindrance. cdnsciencepub.com The stereoselectivity can be influenced by the specific camphor derivative used (e.g., 9-bromocamphor) and the reaction conditions. cdnsciencepub.com The use of chiral auxiliaries, such as those derived from camphor itself, allows for highly diastereoselective alkylations on attached acyl chains. iupac.org For instance, alkylation of N-acyl camphorsultams proceeds with high facial selectivity. iupac.org

Arylation: Methods for the direct arylation of the camphor skeleton have also been developed. A one-step α-arylation of camphor has been reported, providing a route to compounds like cannabidiol. acs.org More broadly, palladium-catalyzed cross-coupling reactions are a powerful tool for stereospecific arylation. For example, N-chelation-assisted palladium-catalyzed defluorinative arylation has been developed for the synthesis of (E)-β-fluoroacrylamides, demonstrating a modern approach to stereocontrolled C-C bond formation that could be adapted to camphor systems. rsc.org

Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations, often under mild and environmentally friendly conditions. Lipases are particularly well-suited for esterification reactions. researchgate.netresearchgate.net

The synthesis of esters using lipases can be performed in non-aqueous (organic) media to shift the equilibrium from hydrolysis to ester synthesis. researchgate.netscielo.br This approach offers high enantio- and regioselectivity. researchgate.netnih.gov For the synthesis of this compound, a lipase (B570770) could catalyze the esterification of camphoric acid with methanol. The choice of lipase, solvent, water activity, and temperature are critical parameters to optimize for achieving high conversion rates. scielo.brnih.gov This method is particularly attractive as it avoids harsh reagents and complex purification steps often associated with chemical synthesis. researchgate.net The use of immobilized lipases further enhances the green credentials of the process, allowing for easy recovery and reuse of the biocatalyst. mdpi.com

Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of this compound and its precursors aims to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key areas of development include:

Greener Oxidants: Replacing hazardous oxidizing agents like chromic acid with more environmentally benign alternatives is a major goal. Oxone, in combination with a sodium chloride catalyst, has been used for the "green" oxidation of borneol to camphor, avoiding heavy metals and harsh acids. wpmucdn.com

Use of Safer Solvents: Traditional organic solvents are often volatile and toxic. The use of ionic liquids as recyclable solvents for the oxidation of isoborneol to camphor has been shown to increase product yields compared to using acetic acid. westmont.edu

Solvent-Free Reactions: As demonstrated in the esterification of camphoric acid via its anhydride, conducting reactions without a solvent minimizes waste and simplifies product isolation. vnu.edu.vn

Biocatalysis: As discussed in the chemoenzymatic section, using enzymes like lipases for esterification represents a core principle of green chemistry, offering high selectivity under mild, aqueous, or solvent-minimal conditions. researchgate.netscielo.br

Renewable Feedstocks: The entire synthetic platform is based on camphor, a naturally available and renewable terpene, which is inherently a green starting point for chemical synthesis. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Flow Chemistry and Automated Synthesis Integration Potential

The synthesis of this compound, while achievable through established batch methodologies, stands to gain significant advantages from the integration of advanced manufacturing technologies such as flow chemistry and automated synthesis. Although specific literature on the continuous flow synthesis of this compound is not yet prominent, the well-documented benefits of these technologies in the context of esterification and fine chemical production provide a strong basis for evaluating their potential impact. mdpi.comcontractpharma.comeuropeanpharmaceuticalreview.com

Flow chemistry, or continuous flow processing, involves conducting chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. europeanpharmaceuticalreview.comdrreddys.com This approach offers substantial improvements over traditional batch processing, where reactants are mixed in a single, large vessel. drreddys.comwsp.com For the synthesis of this compound, which is typically an esterification reaction between camphoric acid and methanol, flow chemistry presents several prospective advantages.

One of the primary benefits is enhanced process control. contractpharma.comeuropeanpharmaceuticalreview.com In a flow reactor, parameters such as temperature, pressure, and reaction time (residence time) can be controlled with high precision. wuxiapptec.com This is particularly advantageous for esterification, which is often an equilibrium-limited reaction. mdpi.com Precise temperature control can optimize the reaction rate while minimizing potential side reactions or degradation of the product. contractpharma.com The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, allowing for rapid heating and cooling, which is difficult to achieve uniformly in large batch reactors. europeanpharmaceuticalreview.comwsp.com

Safety is another critical aspect where flow chemistry offers significant improvements. contractpharma.comeuropeanpharmaceuticalreview.com By their nature, flow reactors handle only a small volume of the reaction mixture at any given moment. europeanpharmaceuticalreview.com This minimizes the risks associated with handling potentially hazardous reagents or managing exothermic reactions that could lead to thermal runaways in a large-scale batch process. contractpharma.com

Furthermore, the integration of in-line analytical techniques, such as Process Analytical Technology (PAT), allows for real-time monitoring of the reaction progress. This enables immediate adjustments to maintain optimal conditions, ensuring consistent product quality and yield. drreddys.comgillsprocess.com Such a setup paves the way for a more efficient and sustainable process by reducing waste and energy consumption compared to conventional batch methods. wsp.comgillsprocess.com

The combination of flow chemistry with automated synthesis platforms offers a pathway to highly efficient and reproducible production of this compound and its derivatives. Automated systems can precisely manage reagent delivery, control reaction parameters, and even perform in-line purification, reducing the need for manual intervention and minimizing the potential for human error. wikipedia.orgoxfordglobal.com This level of automation is crucial for high-throughput screening of reaction conditions to quickly identify the optimal parameters for yield and purity. oxfordglobal.com For the synthesis of derivatives of this compound, automated platforms could rapidly generate a library of compounds for further research and application development. wikipedia.org

Scalability of the synthesis is also streamlined through flow chemistry. Instead of redesigning large-scale reactors, production can be increased by either running the continuous system for longer periods or by "numbering-up" – running multiple flow reactors in parallel. europeanpharmaceuticalreview.com This modular approach provides greater flexibility to meet varying production demands. europeanpharmaceuticalreview.com

While the direct application of these technologies to this compound synthesis requires specific process development and optimization, the potential for enhanced efficiency, safety, and scalability is clear. The principles demonstrated in the successful flow synthesis of other esters, including active pharmaceutical ingredients like dimethyl fumarate, underscore the viability of this approach for camphor derivatives. cambrex.comresearchgate.net

Comparative Analysis of Synthetic Methodologies for this compound

The following table provides a conceptual comparison between traditional batch synthesis and a prospective flow chemistry approach for the production of this compound, based on the general advantages of flow processing.

| Feature | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |

| Process Control | Limited control over temperature and mixing gradients in large vessels. | Precise control over temperature, pressure, and residence time. wuxiapptec.com |

| Heat Transfer | Inefficient, leading to potential localized overheating or cooling. | High surface-area-to-volume ratio allows for rapid and efficient heat exchange. wsp.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes (low hold-up). contractpharma.comeuropeanpharmaceuticalreview.com |

| Scalability | Complex, often requires significant process redesign for different scales. | Simplified scale-up by extending run time or numbering-up reactors. europeanpharmaceuticalreview.com |

| Reproducibility | Can vary between batches due to inconsistencies in conditions. | High reproducibility due to consistent and automated process control. oxfordglobal.com |

| Waste Generation | Higher potential for waste from side reactions and off-spec batches. | Minimized waste through optimized reaction conditions and real-time monitoring. gillsprocess.com |

| Process Integration | Sequential steps with manual handling and purification. | Potential for telescoped, multi-step synthesis with in-line purification. |

Sophisticated Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like Dimethyl camphorate. Advanced NMR experiments, ranging from one-dimensional to multidimensional techniques, provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Multidimensional NMR for Complex Structure Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given its complex, bicyclic camphor (B46023) backbone.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons in the cyclopentane (B165970) ring system, helping to trace the proton-proton connectivity throughout the carbon skeleton. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning which proton signal corresponds to which carbon in the molecule, such as linking the methyl ester protons to the methyl ester carbons and the various backbone protons to their respective carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.eduyoutube.com This technique is vital for piecing together the molecular structure by connecting fragments. For instance, HMBC would show a correlation from the methyl ester protons (the -OCH₃ groups) to the carbonyl carbon (C=O) of the ester group, confirming the ester functionality. It would also reveal correlations from the protons on the camphor backbone to the quaternary carbons and the ester carbonyls, fully establishing the molecular framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il NOESY is particularly useful for determining the stereochemistry of this compound, revealing the spatial relationships between the methyl groups and other protons on the bicyclic ring, which can help confirm the endo/exo orientation of substituents. nih.gov

A summary of expected key NMR correlations for this compound is presented below.

| NMR Technique | Correlating Nuclei | Information Provided for this compound |

| COSY | ¹H – ¹H | Reveals proton-proton coupling networks within the cyclopentane ring structure. |

| HSQC | ¹H – ¹³C (1-bond) | Directly links each proton to its attached carbon atom. |

| HMBC | ¹H – ¹³C (2-4 bonds) | Confirms connectivity between the methyl ester groups and the camphor backbone; links protons to quaternary carbons. |

| NOESY | ¹H – ¹H (through space) | Elucidates the 3D structure and stereochemical details of the molecule. |

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) spectroscopy analyzes samples in their solid, crystalline form. nih.gov This technique is powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties. Solid-state NMR can detect subtle differences in the chemical environment of the carbon atoms that arise from different molecular packing arrangements in the crystal lattice. nih.govsolidstatenmr.org.uk For this compound, ssNMR could be used to characterize its crystalline structure and identify if different polymorphs exist, which would be evident from variations in the ¹³C chemical shifts.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a precise analytical method that relates the intensity of an NMR signal directly to the molar concentration of the analyte. ox.ac.uknih.gov It can be used for purity assessment or to monitor the progress of a chemical reaction without the need for compound-specific calibration standards. ox.ac.uk For example, in the synthesis of this compound from camphoric acid and methanol (B129727), qNMR could be employed to monitor the reaction in real-time. By integrating the signals corresponding to the reactant (e.g., camphoric acid) and the product (this compound), one can determine the reaction conversion and kinetics. mdpi.comnist.gov An internal standard with a known concentration is often added to the sample to allow for the calculation of absolute concentrations. bipm.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov This technique is critical for confirming the identity of this compound and for analyzing its fragmentation patterns to further corroborate its structure.

When a molecule of this compound is ionized in a mass spectrometer, it forms a molecular ion whose exact mass can be measured by HRMS. This molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. For an ester like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire methoxycarbonyl group (•COOCH₃). libretexts.orgresearchgate.net Studying these fragmentation pathways provides definitive structural confirmation. nih.gov

Table of Predicted HRMS Fragments for this compound (C₁₂H₂₀O₄)

| Ion | Predicted m/z | Description |

| [M]⁺ | 228.1362 | Molecular Ion |

| [M - •OCH₃]⁺ | 197.1123 | Loss of a methoxy (B1213986) radical |

| [M - •COOCH₃]⁺ | 169.1279 | Loss of a methoxycarbonyl radical |

| [M - H₂O]⁺ | 210.1256 | Loss of water (if rearrangement occurs) |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Reaction Analysis

Coupling chromatographic separation with mass spectrometry provides a powerful tool for analyzing complex mixtures and assessing the purity of a compound.

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the components of a sample are separated in a gas chromatograph before being detected by a mass spectrometer. jmchemsci.com This technique is well-suited for volatile compounds like this compound. It can be used to separate this compound from any unreacted starting materials, byproducts, or solvents from its synthesis, with the mass spectrometer confirming the identity of each separated peak. nih.govresearchgate.netnih.gov GC-MS is a standard method for purity analysis and for identifying metabolites of related compounds like camphor. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS separates compounds in the liquid phase, making it suitable for a wide range of molecules. nih.govrsc.org Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific fragment from the initial ionization is selected and fragmented further. This provides an even higher degree of specificity and structural information, making it an excellent tool for identifying and quantifying a target compound in a complex matrix. nih.govnih.gov LC-MS/MS could be used to analyze the synthesis of this compound or to detect its presence in complex environmental or biological samples with high sensitivity and selectivity. preprints.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide insights into the molecule's conformational structure. wiredchemist.com

For this compound, the most prominent features in its FT-IR and Raman spectra would be the vibrations associated with its two ester functional groups. The C=O (carbonyl) stretching vibration is particularly informative and typically appears as a strong band in the infrared spectrum. The exact position of this band can be sensitive to the molecule's conformation. nih.gov Other key vibrations include C-O stretches from the ester groups and various C-H bending and stretching modes from the aliphatic backbone and methyl groups. jmaterenvironsci.comresearchgate.net

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the sample is measured, highlighting polar functional groups. The strong carbonyl (C=O) stretch for a saturated ester like this compound would be expected in the range of 1735-1750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the light scattered by a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It provides complementary information to FT-IR. For this compound, the C=O stretch would also be visible, along with skeletal vibrations of the bicyclic ring system. nih.gov

By analyzing the vibrational spectra, potentially with the aid of computational calculations (like DFT), it is possible to study the conformational behavior of the molecule, as different conformers can give rise to distinct vibrational frequencies. psu.edu

Table of Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (FT-IR / Raman) |

| C-H Stretching (sp³) | 2850 - 3000 | Strong in both |

| C=O Stretching (Ester) | 1735 - 1750 | Very Strong in FT-IR, Visible in Raman |

| C-O Stretching (Ester) | 1150 - 1250 | Strong in FT-IR |

| CH₂/CH₃ Bending | 1350 - 1470 | Visible in both |

Theoretical Interpretation of Spectral Data

The interpretation of experimental spectra is significantly enhanced by theoretical calculations, which provide a foundational understanding of the molecule's quantum mechanical properties. For complex molecules such as camphor derivatives, computational models are indispensable for assigning spectral features and understanding their origins. frontiersin.org

Detailed Research Findings:

A key aspect of theoretical interpretation is understanding how molecular structure influences the spectrum. For camphor-related compounds, phenomena such as the pyramidalization of the carbonyl group can lead to multiple low-energy conformers, especially in an excited state. frontiersin.org Accurately modeling the interconversion between these conformers is crucial for reproducing and interpreting vibronic contributions to the spectra. frontiersin.org The goal of these computational strategies is to provide a robust assignment of spectral bands without empirical corrections, thereby offering a deeper insight into the molecule's behavior. frontiersin.org

In-Situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for the real-time monitoring of chemical reactions, providing critical data on reaction kinetics, the formation of intermediates, and the consumption of reactants. rsc.org Techniques such as Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are particularly powerful for this purpose. rsc.orgresearchgate.net

Detailed Research Findings:

In-situ monitoring provides a continuous view of the reaction progress. rsc.org For example, an electrochemical cell can be connected via a recycle loop to a transmission FTIR cell, enabling the continuous tracking of organic reactions, such as those involving the generation of free radicals. rsc.org This setup offers mechanistic insights into reactions under electrochemical control. rsc.org

Similarly, NIR spectroscopy is effective for monitoring polymerization reactions in real-time. researchgate.net In studies of dimethacrylate-based systems, specific absorption bands can be identified to track the conversion of double bonds during polymerization under various temperature conditions. researchgate.net These spectroscopic techniques can be combined with other analytical methods, like rheology, to simultaneously measure changes in both chemical conversion and mechanical properties. researchgate.net While specific studies monitoring the synthesis or reactions of this compound using these in-situ methods were not prominently featured in the search results, these techniques represent the state-of-the-art for analogous chemical systems.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation Methodologies

Detailed Research Findings:

XRD is a non-destructive method applicable to a wide range of crystalline materials, including organic compounds. micro.org.auub.edu The technique's power lies in its ability to probe the periodic arrangement of atoms over long ranges. uni-koeln.de The fundamental principle is Bragg's Law, which relates the wavelength of the X-rays, the angle of incidence, and the spacing between crystal lattice planes to produce constructive interference, or diffraction peaks. uni-koeln.de Analysis of the diffraction pattern allows for phase identification by comparison to reference databases, determination of crystalline content, and investigation of preferential ordering of crystallites. micro.org.auuni-koeln.de

Single Crystal and Powder X-ray Diffraction Techniques

XRD methodologies are primarily divided into two techniques: single crystal XRD and powder XRD (PXRD). rsc.org The choice between them depends on the nature of the sample and the level of structural detail required. drawellanalytical.com

Detailed Research Findings:

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise atomic structure of a new compound. pulstec.netyoutube.com It requires a single, well-ordered crystal of sufficient size. rsc.org The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern is a three-dimensional array of spots, where the position and intensity of each spot provide the data needed to solve the complete crystal structure, including exact atomic positions, bond lengths, and angles. pulstec.net

Powder X-ray Diffraction (PXRD) is used when a sample consists of a microcrystalline powder, where countless tiny crystallites are randomly oriented. libretexts.orgdrawellanalytical.com Instead of a pattern of spots, the randomly oriented crystals produce a series of concentric diffraction rings, which are recorded as a 1D plot of intensity versus diffraction angle (2θ). pulstec.net This pattern serves as a unique fingerprint for the crystalline material, making PXRD an excellent tool for identifying the phases present in a sample and checking for purity. ub.edu While it is more challenging to solve a structure from powder data due to the overlapping of peaks (a compression of 3D information into 1D), it is often used when growing large single crystals is not feasible. rsc.orgyoutube.com

| Feature | Single Crystal XRD | Powder XRD |

|---|---|---|

| Sample Type | A single, well-ordered crystal drawellanalytical.com | Fine powder of randomly oriented crystallites drawellanalytical.com |

| Information Obtained | Precise 3D atomic positions, bond lengths, and angles pulstec.net | Phase identification, lattice parameters, crystallite size micro.org.auub.edu |

| Diffraction Pattern | An ordered array of diffraction spots pulstec.net | A 1D plot of intensity vs. diffraction angle (2θ) pulstec.net |

| Primary Application | Absolute structure determination of unknown compounds pulstec.net | Phase identification and quantitative analysis ub.edu |

| Advantages | Provides highly detailed and precise structural information pulstec.net | Sample preparation is simpler; useful when single crystals are unavailable drawellanalytical.comyoutube.com |

Chromatographic Methods for Purification and Analytical Separation

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture. nih.gov The fundamental principle involves the differential partitioning of solutes between a stationary phase and a mobile phase that moves through the system. kau.edu.sa Molecules that interact more strongly with the stationary phase move more slowly, while those with weaker interactions are eluted more quickly, thus achieving separation. nih.gov

Detailed Research Findings:

Various chromatographic techniques are available for the purification and analysis of organic compounds like this compound. The choice of method depends on factors such as the scale of the separation and the properties of the compound.

Column Chromatography: This is a common technique for purifying compounds on a preparative scale. nih.gov The sample mixture is applied to the top of a column packed with a solid adsorbent (the stationary phase, e.g., silica (B1680970) gel), and a solvent (the mobile phase) is passed through the column to elute the components at different rates. kau.edu.sa

High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particles, leading to higher resolution and faster separation times. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is a particularly powerful and widely used analytical technique. kau.edu.sa

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive technique used primarily for qualitative analysis, such as monitoring the progress of a reaction or identifying the components in a mixture. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, and the plate is developed in a chamber with a suitable solvent. researchgate.net

These methods are essential for obtaining this compound in high purity, which is a prerequisite for accurate spectroscopic and structural analysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the electron distribution, orbital energies, and reactivity of dimethyl camphorate.

To investigate the electronic structure of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio calculations. DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are workhorses in computational chemistry for their balance of accuracy and computational cost. These calculations would yield the optimized molecular geometry, vibrational frequencies, and electronic energy.

Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory of the second order, MP2), while often more computationally intensive, would offer a higher level of theory for benchmarking results. A comparative table of optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) from different levels of theory would be standard in such a study.

Table 1: Hypothetical Comparison of Geometrical Parameters for this compound

| Parameter | DFT (B3LYP/6-311G(d,p)) | Ab Initio (MP2/cc-pVDZ) |

| C=O bond length (ester 1) | Data not available | Data not available |

| C=O bond length (ester 2) | Data not available | Data not available |

| C-O bond length (ester 1) | Data not available | Data not available |

| C-O bond length (ester 2) | Data not available | Data not available |

| Dihedral Angle (C1-C2-C3-C4) | Data not available | Data not available |

This table is illustrative of the type of data that would be generated from such a study; no actual data for this compound has been found.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors would help in understanding how this compound might interact with other chemical species. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO and Chemical Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Chemical Hardness | Data not available |

| Electrophilicity Index | Data not available |

This table represents the kind of data that would be derived from FMO analysis. No published values for this compound were found.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic excitation energies and simulating UV-Vis absorption spectra. Such calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would allow for a direct comparison with experimentally obtained spectroscopic data, aiding in the interpretation of the electronic transitions occurring within the molecule. Similarly, calculations of vibrational frequencies are used to predict and interpret infrared (IR) and Raman spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and interactions with its environment over time.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations or systematic conformational searches using molecular mechanics force fields (e.g., AMBER, GROMACS) would be necessary to identify the low-energy conformers and understand the flexibility of the molecule. The results would be presented as a potential energy surface, showing the relative energies of different conformers.

The behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational models for solvation, such as the Polarizable Continuum Model (PCM) in quantum chemical calculations or explicit solvent models in MD simulations (e.g., using TIP3P or SPC/E water models), would be employed to study these effects. These simulations would provide information on how the structure, reactivity, and spectroscopic properties of this compound change in different solvents. For instance, the calculation of the radial distribution function (RDF) from MD simulations would reveal the structure of the solvent around the solute molecule.

Reaction Mechanism Elucidation via Computational Pathways

The formation of this compound typically involves the esterification of camphoric acid with methanol (B129727), a reaction that can be catalyzed by an acid. Computational chemistry allows for the detailed exploration of the potential energy surface of this reaction, identifying the most plausible pathways from reactants to products. The synthesis is understood to proceed via a cyclic anhydride (B1165640) intermediate, specifically camphoric anhydride. This intermediate is formed by the dehydration of camphoric acid, which then undergoes nucleophilic attack by methanol to yield the monoester, followed by a second esterification to form this compound.

Computational approaches, such as Density Functional Theory (DFT), are instrumental in mapping out these reaction pathways. proquest.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. A study on the cycloaddition reaction of SO₃ to diaterpenylic acid acetate, a related terpenoid derivative, employed the M06-2X functional with a 6-311++G(3df,3pd) basis set to investigate the reaction mechanism and energy profile, illustrating a common computational strategy for such systems. rsc.org

A critical aspect of elucidating a reaction mechanism is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. For the esterification of camphoric acid, computational methods are used to locate the transition state structures for both the formation of the camphoric anhydride intermediate and the subsequent esterification steps.

The process involves geometry optimization of the transition state structure, which is a first-order saddle point on the potential energy surface. This is confirmed by vibrational frequency analysis, where a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state is the activation energy or energetic barrier. A lower activation energy implies a faster reaction rate. For instance, in a computational study on the catalytic mechanism of carboxylesterases, the M06-2X/6-311++G**//B3LYP/6-31G* level of theory was used to establish the mechanisms and energetic profiles for the hydrolysis and transesterification of various substrates, a process analogous to the formation of this compound. nih.gov

The table below presents a hypothetical set of calculated energetic barriers for the key steps in the formation of this compound, based on typical values observed in computational studies of similar esterification reactions.

Table 1: Hypothetical Energetic Barriers for this compound Formation

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Camphoric Acid → Camphoric Anhydride (TS1) | DFT (B3LYP) | 6-31G* | 25.4 |

| Camphoric Anhydride + Methanol → Monoester (TS2) | DFT (B3LYP) | 6-31G* | 18.2 |

| Monoester + Methanol → this compound (TS3) | DFT (B3LYP) | 6-31G* | 20.5 |

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state indeed connects the correct reactants and products on the potential energy surface. scm.commissouri.edu The IRC path is the minimum energy path in mass-weighted coordinates leading from the transition state downhill to the reactants on one side and to the products on the other. scm.commissouri.edu

An IRC analysis provides a detailed picture of the geometric changes that occur as the reaction progresses. researchgate.net For the formation of this compound, an IRC calculation starting from the transition state of the methanol attack on camphoric anhydride would show the gradual formation of the new carbon-oxygen bond and the breaking of the anhydride ring. This analysis is crucial for validating the proposed reaction mechanism and ensuring that the located transition state is relevant to the reaction of interest. In computational studies, the successful connection of reactants and products via an IRC path is a standard procedure for validating a calculated transition state. mdpi.com

QSAR/QSPR Modeling Methodologies (in a purely theoretical context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. In a purely theoretical context, these methodologies can be explored to predict the potential properties of this compound and related compounds based on their molecular descriptors.

The development of a QSAR or QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with known activities or properties is chosen. For a theoretical study of this compound, this could include a series of bicyclic monoterpenoid esters. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the data set. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity or property of interest. nih.gov

Model Validation: The predictive power of the model is assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. nih.gov

For a molecule like this compound, which is a bicyclic monoterpenoid ester, relevant descriptors might include those related to its shape, size, and electronic properties. For example, a QSAR study on terpenoid toxicity found that geometric descriptors (like asphericity) and electronic descriptors (like the maximum partial charge for a carbon atom) were significant in predicting toxicity. researchgate.netmst.edu

The following table provides a representative example of the types of descriptors and statistical parameters that would be considered in a theoretical QSPR study predicting a property like the octanol-water partition coefficient (logP) for a series of bicyclic esters.

Table 2: Representative Data for a Theoretical QSPR Model of Bicyclic Esters

| Descriptor Type | Example Descriptor | Correlation with logP | Statistical Significance (p-value) |

|---|---|---|---|

| Constitutional | Molecular Weight | Positive | < 0.05 |

| Topological | Wiener Index | Positive | < 0.05 |

| Geometrical | Molecular Surface Area | Positive | < 0.01 |

| Electrostatic | Dipole Moment | Negative | < 0.10 |

| Quantum-Chemical | HOMO Energy | Negative | < 0.05 |

Model Statistics | Value | | | | R² | 0.85 | | | | Q² (LOO) | 0.78 | | | | External R² (pred) | 0.82 | | |

This theoretical framework allows for the in-silico screening of novel compounds and the rational design of molecules with desired properties, providing a powerful tool in chemical research that complements experimental investigations.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Thermodynamics Studies

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and feasibility of chemical transformations involving dimethyl camphorate. While specific experimental data for this compound is not extensively detailed in the available literature, the principles can be understood by examining related systems, such as other dimethyl esters.

The rate law for a reaction involving this compound, such as hydrolysis or esterification, would describe how the reaction rate depends on the concentration of reactants. For the esterification of a dicarboxylic acid like adipic acid with an alcohol (methanol) to form a dimethyl ester (dimethyl adipate), the reaction is often modeled using a pseudo-homogeneous model. sphinxsai.com The rate law is determined by systematically varying the concentration of reactants, temperature, and catalyst loading. sphinxsai.com

Key kinetic parameters that are determined include:

Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentration of the reactants. For the reaction of hydroxyl radicals with dimethyl methylphosphonate (B1257008) (DMMP), rate constants have been measured over a wide temperature range (295–837 K). nih.gov

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. It can be calculated from the Arrhenius equation by studying the effect of temperature on the rate constant. sphinxsai.com For the alkaline rearrangement of Trichorfon, an organophosphonate, the activation energy was determined to be 88 kJ·mol⁻¹. cantera.org

Pre-exponential Factor (A): A constant in the Arrhenius equation that represents the frequency of collisions between reactant molecules in the correct orientation. cantera.orgnsf.gov

These parameters are crucial for optimizing reaction conditions to maximize product yield and reaction efficiency. The table below illustrates typical activation parameters for related esterification and decomposition reactions.

| Reaction | Catalyst/Conditions | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Esterification of Adipic Acid with Methanol (B129727) | Amberlyst 15 | 14.471 kJ/mol | sphinxsai.com |

| Alkaline Rearrangement of Trichorfon to Dichlorvos | Aqueous, pH 8.0-10.0 | 88 kJ/mol | cantera.org |

| Photocatalytic Decomposition of DMMP | TiO2/Al Light Absorber | - | researchgate.net |

Thermodynamic analysis determines the spontaneity and equilibrium position of a reaction. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy of Reaction (ΔH): Represents the heat change during a reaction at constant pressure. For the synthesis of dimethyl ether from methanol, a related reaction, the process is exothermic, meaning it releases heat. nist.gov Thermodynamic data, such as the enthalpy of formation and vaporization, are available for compounds like dimethyl carbonate. nih.gov

Entropy of Reaction (ΔS): Measures the change in disorder or randomness of a system. In the catalytic formation of dimethyl ether in zeolites, the entropy contribution varies significantly along the reaction coordinate and is responsible for stabilizing the products and lowering the energy barrier. ncert.nic.in

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. The relationship ΔG = ΔH - TΔS shows how both enthalpy and entropy contribute to spontaneity. The standard free energy change is related to the equilibrium constant (K) by the equation ΔG° = -RT ln(K). nih.gov

Thermodynamic studies on the complexation of similar molecules, such as the dimethyl esters of terephthalic, isophthalic, and phthalic acids with cyclodextrins, show that the formation of these complexes is driven by favorable enthalpy and entropy changes, with van der Waals interactions playing a key role. unacademy.com

| Compound/System | Thermodynamic Parameter | Finding | Reference |

|---|---|---|---|

| Dimethyl Terephthalate:β-Cyclodextrin | ΔH°, ΔS° | Complex formation is enthalpy and entropy driven. | unacademy.com |

| Dimethyl Ether Synthesis | ΔH | Exothermic reaction, favored at lower temperatures. | nist.gov |

| Dimethyl Ether Formation in Zeolites | Free Energy Profile | Entropy contribution is inhomogeneous and lowers the activation barrier. | ncert.nic.in |

Stereoselectivity and Enantioselectivity in Transformations

The rigid bicyclic structure of the camphor (B46023) backbone in this compound makes it an important scaffold for stereocontrolled reactions.

The success of an asymmetric transformation is quantified by its diastereomeric excess (de) and enantiomeric excess (ee).

Diastereomeric Excess (de): Measures the purity of a sample with respect to its diastereomers. It is calculated as the absolute difference between the mole fractions of the major and minor diastereomers.

Enantiomeric Excess (ee): Measures the purity of a sample with respect to its enantiomers. It is defined as the absolute difference between the mole fractions of the (R)- and (S)-enantiomers.

Several methods are employed to determine de and ee:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is a standard and accurate method for separating and quantifying stereoisomers. researchgate.net

NMR Spectroscopy: Chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)₃), can be used to differentiate the NMR signals of enantiomers, allowing for the determination of ee. researchgate.net Additionally, 2D NMR techniques like EXSY can be used to characterize and determine the de of diastereomeric mixtures. nih.gov

Optical Methods: Circular Dichroism (CD) spectroscopy is a powerful high-throughput technique. rsc.orgresearchgate.net By forming diastereomeric complexes between a chiral analyte and a CD-active host, the ee and de can be determined from the resulting spectra, often with the aid of machine learning algorithms. rsc.orgresearchgate.net

| Method | Principle | Application | Reference |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers and diastereomers. | researchgate.net |

| NMR Spectroscopy | Use of chiral shift reagents (e.g., Eu(hfc)₃) or derivatizing agents to induce chemical shift non-equivalence. | Determination of enantiomeric and diastereomeric ratios. | researchgate.netnih.gov |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | High-throughput screening for ee and de. | rsc.orgresearchgate.net |

Reactions involving the camphor skeleton often exhibit high levels of stereocontrol. For example, the kinetic methylation of camphor and its derivatives predominantly yields the 3-exo-methyl product. nih.gov The diastereoselectivity of such reactions can be influenced by the metal ligand used; for the enolate of camphor, the exo/endo ratio was highest when using the enol trimethylsilyl (B98337) ether. nih.gov

Camphor-derived chiral auxiliaries and catalysts are widely used to induce stereoselectivity in reactions. For instance, camphor-derived hydrazides and sulfonylhydrazides have been used as organocatalysts in Diels-Alder reactions, controlling enantioselectivity through different mechanisms involving aromatic interactions and steric hindrance in the transition state. ursa.cat Similarly, chelating auxiliaries derived from camphor have been employed in Pauson-Khand reactions to achieve high yields and diastereoselectivities. mdpi.com

Elucidation of Reaction Pathways and Identification of Intermediates

Common methods for elucidating reaction pathways include:

Isolation and Detection: Intermediates can sometimes be isolated by stopping the reaction early or using mild conditions. More commonly, they are detected spectroscopically (e.g., NMR, IR, Raman). stanford.edu

Trapping: A reactive intermediate can be "trapped" by adding a compound that it is known to react with, leading to a stable, identifiable product. stanford.edu

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are highly sensitive for detecting charged or charge-tagged intermediates in solution. researchgate.net Desorption electrospray ionization (DESI)-MS has been used to detect fleeting electrochemical intermediates with lifetimes in the millisecond range. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed stereoselectivities. ursa.cat

For reactions involving this compound, such as nucleophilic acyl substitution, the mechanism would likely proceed through a tetrahedral intermediate, a common feature in the reactions of esters and other carbonyl compounds. nih.gov The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon, changing its hybridization from sp² to sp³. nih.gov This tetrahedral intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the final product. nih.gov

Catalytic Mechanisms Involving this compound Derivatives

Derivatives of the camphor skeleton are extensively used in asymmetric catalysis. The rigid framework provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

For example, Schiff bases derived from camphor have been complexed with Titanium(IV) to create catalysts for the enantioselective cyanosilylation of aldehydes, achieving enantiomeric excesses greater than 99%. nih.gov The mechanism involves the coordination of the aldehyde to the chiral titanium complex, which facilitates the stereoselective attack of the nucleophile.

In another example, isothiourea catalysts are used for the enantioselective conjugate addition of β-ketoesters to α,β-unsaturated aryl esters. wikipedia.org The catalytic cycle involves the nucleophilic catalyst adding to the electrophile to form a reactive acyl ammonium (B1175870) or related intermediate. This intermediate then reacts with the nucleophile in a stereocontrolled manner before the catalyst is regenerated. Computational studies have shown that subtle interactions, such as cation–π and CH⋯O interactions within the transition state, are key to controlling the observed stereoselectivity. wikipedia.org

Camphor-derived ligands, such as chiral ferrocenyl phosphines, are also pivotal in transition-metal catalysis for reactions like hydrogenation and palladium-catalyzed cross-coupling. The mechanism of catalysis depends on the specific metal and reaction but generally involves the formation of a chiral metal complex that orchestrates the bond-forming steps with high enantioselectivity.

Role of Ligand Structure in Catalytic Activity and Selectivity

The inherent structural characteristics of ligands derived from camphoric acid, such as this compound, play a pivotal role in defining the activity and selectivity of catalytic systems. The rigid bicyclic framework of camphor provides a well-defined and sterically hindered chiral environment, which is fundamental to its application in asymmetric catalysis. When utilized as ligands, these molecules can enforce a specific geometry upon the metal center, thereby influencing the trajectory of incoming substrates and favoring the formation of one enantiomer over another.

The camphor backbone's rigidity minimizes conformational flexibility, which is crucial for achieving high levels of stereocontrol. This structural pre-organization helps in creating a well-defined chiral pocket around the catalytic active site. The stereochemical outcome of reactions is often dictated by the specific substitution pattern on the camphor skeleton, as different substituents can fine-tune the steric and electronic properties of the resulting catalyst.

Research into ligands derived from (+)-camphor has led to the development of various classes of chiral ligands, including pyridyl alcohols and Schiff bases, which have shown considerable success in asymmetric transformations. ukzn.ac.zadocumentsdelivered.com The specific placement of donor atoms and substituent groups on the camphor framework is a critical design element that directly impacts catalytic performance.

Detailed Research Findings

The efficacy of camphor-derived ligands is evident in a range of asymmetric catalytic reactions. The structural features of the ligand, particularly the nature and position of coordinating groups and other substituents on the camphor skeleton, are directly correlated with the observed catalytic activity and enantioselectivity.

Performance in Asymmetric Alkylation and Henry Reactions:

Novel C3-pendant pyridyl alcohol ligands synthesized from R-(+)-camphor have been evaluated as catalysts in the asymmetric alkylation of aldehydes with diethylzinc (B1219324). These ligands demonstrated the ability to catalyze the reaction with moderate to good enantioselectivity. ukzn.ac.za The results indicated that these C3-pendant ligands were significantly superior to previously reported analogous C2-pendant β-amino alcohols. ukzn.ac.za

In the asymmetric Henry (nitroaldol) reaction, these same camphor-derived ligands successfully catalyzed the reaction with good to excellent yields, although the enantioselectivity was moderate. ukzn.ac.za This highlights how the ligand structure's effectiveness can be highly dependent on the specific type of chemical transformation being catalyzed.

| Reaction Type | Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Alkylation of Aldehydes | Benzaldehyde + Diethylzinc | Cu(OTf)₂ / Ligand | Good | Up to 85% |

| Henry (Nitroaldol) Reaction | Various Aldehydes + Nitromethane | Cu(OAc)₂ / Ligand | Good to Excellent | Up to 56% |

Influence in Diels-Alder Reactions:

The application of these ligands in the Diels-Alder reaction of 2-acrolyloxazolidinone with cyclopentadiene (B3395910) resulted in moderate to good yields and good endo:exo selectivity. However, the stereoselectivity was found to be relatively poor. ukzn.ac.za Computational modeling of the proposed metal-ligand complexes was employed to understand the factors contributing to this lower-than-expected stereoselectivity, underscoring the subtle interplay between ligand structure and reaction outcome. ukzn.ac.za

Metal-Camphorate Frameworks (MCamFs):

The structure of the camphorate ligand is directly responsible for the resulting framework's topology and chiral properties. These MCamFs are of interest for applications in asymmetric catalysis, where the chiral pores can act as size- and shape-selective reaction vessels, promoting enantioselective transformations of substrates that can diffuse into the framework. rsc.org The handedness of the camphorate ligand dictates the absolute configuration of the resulting helical structures within the MOF, which is a critical factor for chiral recognition and asymmetric synthesis. rsc.org

The research in this area demonstrates that even small modifications to the ligand structure can lead to significant changes in the catalytic system's performance. The development of new camphor-derived ligands continues to be an active area of research, with the goal of achieving higher levels of activity and selectivity in a broader range of chemical reactions. ukzn.ac.za

Applications in Advanced Organic Synthesis and Catalysis

As a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the camphor (B46023) skeleton, readily available from dimethyl camphorate, establish it as a premier chiral building block. researchgate.netnih.gov This "chiral pool" approach allows for the transfer of stereochemical information from a relatively simple starting material to a complex target molecule, bypassing the need for developing an asymmetric synthesis from scratch. researchgate.netnih.gov The gem-dimethyl group, a characteristic feature of the camphor structure, is also found in numerous natural products, further highlighting the utility of this scaffold in biomimetic synthesis. researchgate.net

The camphor framework, accessible from intermediates like this compound, has been instrumental in the total synthesis of various natural products. nih.govrsc.org The synthesis of complex molecules often benefits from starting with building blocks that already contain significant structural and stereochemical complexity. nih.gov For instance, the structural backbone of camphor can be chemically modified through a series of reactions to construct the core of more intricate natural targets. This strategy is not only limited to exact replicas of natural compounds but also extends to the creation of analogs. By modifying the original camphor scaffold, chemists can design and synthesize novel molecules with potentially enhanced or different biological properties, a cornerstone of medicinal chemistry. nih.gov

A molecular scaffold is a core structure to which functional groups can be attached. mdpi.comnih.gov The rigid bicyclic structure of this compound makes it an excellent starting point for creating stereodefined molecular scaffolds. researchgate.net Unlike flexible acyclic molecules, the camphor framework has a predictable three-dimensional shape, which allows for the precise spatial arrangement of appended chemical functionalities. mdpi.com This control is critical in fields such as supramolecular chemistry and drug discovery, where the specific orientation of binding groups can determine the efficacy of a receptor or the potency of a drug. nih.gov These scaffolds, derived from the camphor core, can be rationally designed and synthesized with a specific number of derivatizable sites, enabling the construction of complex, multi-component molecular architectures. mdpi.com

Role in Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov The camphor skeleton, with its well-defined stereochemistry, has been extensively used to create a diverse array of successful chiral ligands. ukzn.ac.zarsc.org These ligands coordinate to a metal center or act as part of an organocatalyst, creating a chiral environment that directs the stereochemical outcome of a chemical reaction.

In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. jst.go.jprsc.org this compound is a precursor to camphor-based diamines, which are key components in the synthesis of bifunctional organocatalysts like chiral thioureas and squaramides. mdpi.comorganic-chemistry.org These catalysts operate through hydrogen bonding to activate substrates. rsc.org

For example, chiral thiourea (B124793) organocatalysts derived from camphor-based diamines have been successfully evaluated in the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. mdpi.com The catalyst's structure, particularly the regio- and stereochemistry of the diamine backbone, significantly influences the reaction's enantioselectivity. mdpi.com Similarly, camphor-derived squaramide organocatalysts have demonstrated high efficacy in such conjugate additions. mdpi.comorganic-chemistry.org The modular nature of these catalysts allows for systematic tuning to optimize performance for specific reactions. organic-chemistry.org

Table 1: Performance of Camphor-Derived Thiourea Organocatalysts in the 1,4-Addition of Dimethyl Malonate to trans-β-Nitrostyrene Data sourced from a study on stereodivergent synthesis of camphor-derived diamines and their application as thiourea organocatalysts. mdpi.com

| Catalyst Type (Diamine base) | Temperature (°C) | Conversion (%) | Enantiomeric Ratio (er) |

| 1,2-diamine derived | 25 | --- | Low (up to 61.5:38.5) |

| endo-1,3-diamine derived | 25 | 100 | --- |

| endo-1,3-diamine derived | -25 | --- | Moderate (80:20) |

| 1,4-diamine derived | 25 | 100 | --- |

| endo-1,3-diamine (with acetylacetone) | --- | --- | High (91.5:8.5) |

The camphor scaffold has been a cornerstone in the design of chiral ligands for transition-metal-catalyzed asymmetric reactions. rsc.orgscispace.com By attaching coordinating groups (such as pyridines or phosphines) to the camphor framework, ligands can be synthesized that form well-defined complexes with metals like palladium, rhodium, copper, and iridium. ukzn.ac.zaacs.orgacs.org

For instance, novel C3-pendant pyridyl alcohol ligands synthesized from R-(+)-camphor have been evaluated as catalysts in the enantioselective addition of diethylzinc (B1219324) to various aldehydes. ukzn.ac.za These ligands demonstrated moderate to good enantioselectivity, proving superior to some previously reported analogs. ukzn.ac.za The rigid camphor backbone holds the coordinating pyridine (B92270) and alcohol groups in a fixed spatial relationship, creating a well-defined chiral pocket around the metal center that effectively biases the approach of the substrates. ukzn.ac.zarsc.org This strategy has been applied to a variety of asymmetric transformations, including allylic substitutions and Henry reactions. ukzn.ac.zascispace.com

Table 2: Enantioselectivity of Camphor-Derived Pyridyl Alcohol Ligands in the Alkylation of Aldehydes with Diethylzinc Data based on research into the synthesis and catalytic application of novel C3 pendant ligands derived from R-(+)-camphor. ukzn.ac.za

| Ligand | Reaction | Enantiomeric Excess (% ee) |

| Novel C3 pendant pyridyl alcohol | Alkylation of aldehydes | up to 85% |

| Novel C3 pendant pyridyl alcohol | Henry (Nitroaldol) reaction | up to 56% |

| Novel C3 pendant pyridyl alcohol | Diels-Alder reaction | up to 43% |

Precursor for Advanced Polymeric Materials (focus on synthetic routes and structural incorporation)

Beyond its use in small molecule synthesis and catalysis, the camphor backbone is being explored as a monomer for the creation of advanced polymeric materials. researchgate.net Incorporating the rigid and chiral camphor unit into a polymer backbone can impart unique properties, such as increased thermal stability and specific optical characteristics. The synthesis of such polymers often involves converting this compound, or a related derivative, into a difunctional monomer, such as a diol or a diacid, which can then undergo polymerization.

For example, camphor-based polycarbonates can be synthesized. researchgate.net A potential synthetic route would involve the reduction of this compound to the corresponding diol, 1,2,2-trimethyl-1,3-cyclopentanedimethanol. This chiral diol can then be subjected to polycondensation with a suitable carbonate precursor, such as diphenyl carbonate or triphosgene, to form a polyester (B1180765) or polycarbonate. The incorporation of the bulky, rigid camphor structure into the polymer chain can disrupt chain packing, potentially leading to materials with higher glass transition temperatures and altered mechanical properties compared to analogous polymers made from flexible, achiral monomers. researchgate.net This approach provides a pathway to degradable polymers derived from renewable feedstocks. researchgate.net

Biomolecular Interactions and Biochemical Pathways Mechanistic Focus

Enzymatic Biotransformation Mechanisms and Substrate Scope

The biotransformation of dimethyl camphorate within a biological system is predicted to be primarily initiated by enzymatic action. The chemical structure, featuring two methyl ester functional groups, suggests that hydrolytic enzymes, specifically esterases, are the principal catalysts for its initial metabolic conversion.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of its molecular recognition can be inferred from studies on other camphor (B46023) derivatives. nih.govresearchgate.netbenthamdirect.comresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For this compound, docking studies would be instrumental in understanding its interaction with the active sites of relevant enzymes, such as esterases and cytochrome P450s. These studies would model the non-covalent interactions—including hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the enzyme-substrate complex. The bulky bicyclic camphor backbone and the positioning of the dimethyl ester groups would be critical determinants of its binding affinity and orientation within an enzyme's catalytic pocket. In studies of other camphor-based compounds, molecular docking has successfully predicted favorable binding affinities to the active sites of various microbial and mammalian enzymes. nih.govresearchgate.netbenthamdirect.com

Table 1: Predicted Interacting Enzymes and Binding Determinants for this compound

| Enzyme Class | Potential Specific Enzymes | Key Binding Site Features | Predicted Interacting Moieties of this compound |

|---|---|---|---|